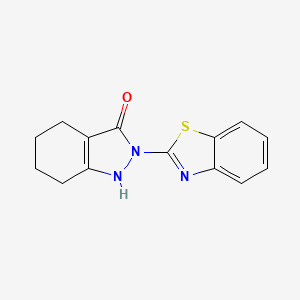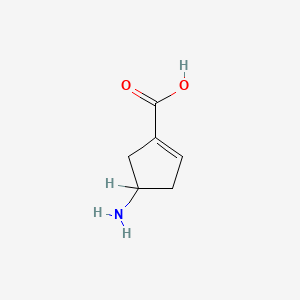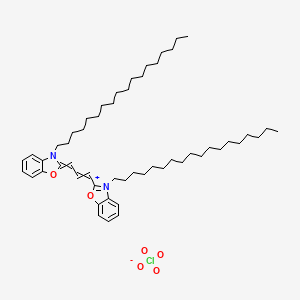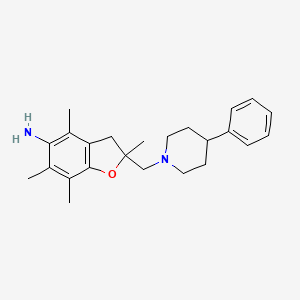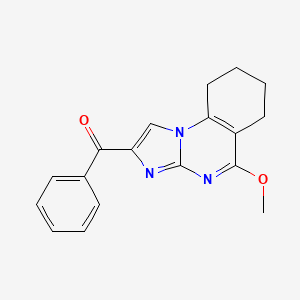
RU-32514
概要
説明
Ru-32514は、ベンゾジアゼピン受容体アゴニストであり、マウスにおけるストレス誘発覚醒を部分的に逆転させる可能性について研究されています。 神経疾患の研究で主に使用されており、γ-アミノ酪酸(GABA)受容体との相互作用で知られています .
合成方法
This compoundの合成経路と反応条件は、入手可能な文献では詳しく説明されていません。
科学的研究の応用
Ru-32514 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used to study the interaction of benzodiazepine receptor agonists with gamma-aminobutyric acid receptors.
Biology: this compound is used in neurological studies to understand its effects on stress-induced arousal and other neurological disorders.
Medicine: The compound is studied for its potential therapeutic applications in treating neurological disorders.
準備方法
The synthetic routes and reaction conditions for Ru-32514 are not extensively detailed in the available literature.
化学反応の分析
Ru-32514は、主にγ-アミノ酪酸(GABA)受容体と相互作用し、その化学反応は、この相互作用を中心に行われます。この化合物は、以下のようなさまざまな種類の反応を起こします。
還元: 酸化と同様に、this compoundに関わる還元反応は、詳しく説明されていません。
置換: この化合物は、特にγ-アミノ酪酸(GABA)受容体との相互作用の文脈で、置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬や条件は、入手可能な文献では明記されていません。 これらの反応から生成される主な生成物は、一般的にγ-アミノ酪酸(GABA)受容体との相互作用に関連しています .
科学研究への応用
This compoundは、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。
化学: この化合物は、ベンゾジアゼピン受容体アゴニストのγ-アミノ酪酸(GABA)受容体との相互作用の研究に使用されています。
生物学: this compoundは、神経学的研究で、ストレス誘発覚醒やその他の神経疾患への影響を理解するために使用されています。
医学: この化合物は、神経疾患の治療における潜在的な治療効果について研究されています。
作用機序
Ru-32514は、ベンゾジアゼピン受容体のアゴニストとして作用することで、その効果を発揮します。これらの受容体は、γ-アミノ酪酸(GABA)受容体複合体の部分であり、神経興奮性の調節に重要な役割を果たします。 これらの受容体に結合することで、this compoundはγ-アミノ酪酸(GABA)の抑制効果を高め、ストレス誘発覚醒やその他の関連効果の軽減につながります .
類似化合物との比較
Ru-32514は、ベンゾジアゼピン受容体との特定の相互作用と、ストレス誘発覚醒を部分的に逆転させる能力において、独特です。類似の化合物には、ジアゼパムなどの他のベンゾジアゼピン受容体アゴニストが含まれます。
ジアゼパム: 不安解消、鎮静、筋弛緩作用で知られる、広く使用されているベンゾジアゼピンです。
ロラゼパム: 不安やてんかん発作の治療に一般的に使用される、同様の効果を持つ別のベンゾジアゼピンです。
クロナゼパム: 主に抗てんかん作用で使用されます。
特性
IUPAC Name |
(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-13-9-5-6-10-15(13)21-11-14(19-18(21)20-17)16(22)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPXWEKLKULIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC(=CN2C3=C1CCCC3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


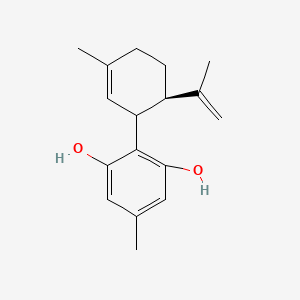



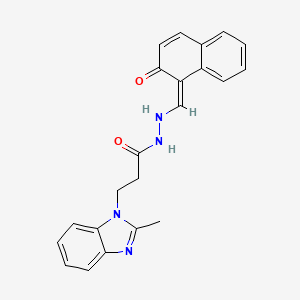
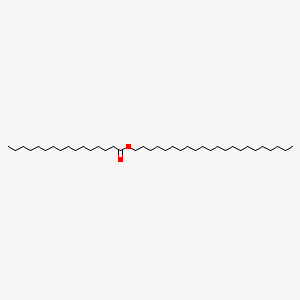
![3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B1662694.png)
